molecular formula C19H20Cl2N2 B13841570 Iso Desloratadine Hydrochloride Salt

Iso Desloratadine Hydrochloride Salt

Cat. No.: B13841570
M. Wt: 347.3 g/mol
InChI Key: HQPKWJCQQLHQPS-UHFFFAOYSA-N
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Description

Iso Desloratadine Hydrochloride Salt is a chemical compound known for its role as a degradation product of Desloratadine, which is a second-generation tricyclic antihistamine. Desloratadine is widely used to treat allergic conditions such as seasonal allergic rhinitis, perennial allergic rhinitis, and chronic idiopathic urticaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Iso Desloratadine Hydrochloride Salt involves the demethylation of Desloratadine. The synthetic route typically includes the use of organic acid salts in a cosolvent to dissolve the raw material drug Desloratadine, followed by a mixing reaction . The reaction conditions often involve controlled temperatures and specific pH levels to ensure the stability and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize impurities. The process involves the use of high-activity organic polybasic carboxylic acid salts to protect the active part of Desloratadine during the reaction .

Chemical Reactions Analysis

Types of Reactions

Iso Desloratadine Hydrochloride Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated products .

Mechanism of Action

Iso Desloratadine Hydrochloride Salt exerts its effects by competing with free histamine for binding at H1 receptors in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle. This competitive binding blocks the action of endogenous histamine, leading to the temporary relief of allergic symptoms such as nasal congestion and watery eyes . The compound does not readily enter the central nervous system, which minimizes the risk of drowsiness .

Properties

Molecular Formula

C19H20Cl2N2

Molecular Weight

347.3 g/mol

IUPAC Name

13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;hydrochloride

InChI

InChI=1S/C19H19ClN2.ClH/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;/h1-2,5-7,9,12,18,21H,3-4,8,10-11H2;1H

InChI Key

HQPKWJCQQLHQPS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=CCNCC4.Cl

Origin of Product

United States

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